Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)-
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Overview
Description
Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 17th position in the beta configuration. It is used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- typically involves the bromination of estradiol. One common method is the use of N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure selective bromination at the 4th position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as electrochemical bromination. This method uses the electrochemical generation of bromine from hydrobromic acid in a flow reactor, which minimizes waste and improves yield .
Chemical Reactions Analysis
Types of Reactions
Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl groups to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while substitution reactions can produce a variety of bromine-substituted analogs .
Scientific Research Applications
Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various estrogen analogs and derivatives.
Biology: The compound is studied for its effects on estrogen receptors and its potential role in modulating hormonal pathways.
Medicine: Research includes its potential use in hormone replacement therapy and its effects on bone density and muscle growth.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through binding to estrogen receptors. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The presence of the bromine atom may enhance the binding affinity or alter the selectivity of the compound for different estrogen receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound, which lacks the bromine atom.
Estrone: Another naturally occurring estrogen with a ketone group at the 17th position.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
The presence of the bromine atom at the 4th position in Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- makes it unique compared to other estrogens. This modification can enhance its stability, binding affinity, and selectivity for estrogen receptors, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C18H23BrO2 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-4-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |
InChI Key |
WSJCDIBESNMSPH-ZHIYBZGJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Br)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Br)O |
Origin of Product |
United States |
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